molecular formula C9H10O4 B8566565 5-Acetyl-3-methyl-furan-2-carboxylic acid methyl ester

5-Acetyl-3-methyl-furan-2-carboxylic acid methyl ester

Cat. No. B8566565
M. Wt: 182.17 g/mol
InChI Key: MGKSKVOYVQQZHA-UHFFFAOYSA-N
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Patent
US08592418B2

Procedure details

Tin (IV) chloride (2.5 ml) is added to a solution of 3-methyl-furan-2-carboxylic acid methyl ester (1.0 g) and acetic anhydride (3.2 ml) in dichloromethane (8 ml) at 0° C. After 1 hour 30 minutes at 0° C. the reaction mixture is poured into a cold 10% Na2CO3 aqueous solution. The reaction mixture is filtered through a plug of Celite and the filtration cake is washed with dichloromethane. The aqueous phase is extracted two times with dichloromethane. The combined organic phases are washed once with water and with a saturated aqueous solution of NaCl, dried over MgSO4 and concentrated in vacuo. The crude product is purified on a semi-preparative HPLC to yield 5-Acetyl-3-methyl-furan-2-carboxylic acid methyl ester (0.5 g) as a white solid. MS (HPLC/MS): 183 (MH+). Retention time: 1.09 min.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[CH3:6][O:7][C:8]([C:10]1[O:11][CH:12]=[CH:13][C:14]=1[CH3:15])=[O:9].[C:16](OC(=O)C)(=[O:18])[CH3:17].C([O-])([O-])=O.[Na+].[Na+]>ClCCl>[CH3:6][O:7][C:8]([C:10]1[O:11][C:12]([C:16](=[O:18])[CH3:17])=[CH:13][C:14]=1[CH3:15])=[O:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1OC=CC1C
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a plug of Celite
WASH
Type
WASH
Details
the filtration cake is washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted two times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed once with water and with a saturated aqueous solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified on a semi-preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1OC(=CC1C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.